molecular formula C18H15NO4 B3022865 methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate CAS No. 7146-63-6

methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

Cat. No.: B3022865
CAS No.: 7146-63-6
M. Wt: 309.3 g/mol
InChI Key: MQIGGLHZWMOEMY-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate (CAS 7146-63-6) is a phthalimide-derived compound characterized by a methyl ester group at the propanoate position and a phenyl substituent at the β-carbon (Figure 1). Its molecular formula is C₁₉H₁₅NO₄, with a molecular weight of 321.33 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the stereocontrolled synthesis of deuterated phenylalanine derivatives and other bioactive molecules . Its phthalimide core contributes to stability and reactivity, enabling diverse functionalization for drug discovery and biochemical applications.

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-18(22)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)17(19)21/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGGLHZWMOEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281964
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-63-6
Record name NSC23607
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base, such as sodium hydroxide, to form the phthalimide intermediate. This intermediate is then reacted with benzyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The phthalimide scaffold is a versatile pharmacophore, and structural modifications significantly influence biological activity, mutagenicity, and genotoxicity. Below is a detailed comparison of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate with analogous compounds:

Nitrate Ester Derivatives (C1–C6)

Compounds C1–C6 (e.g., (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1)) are phthalimide derivatives bearing nitrate ester groups. These were designed as nitric oxide (NO)-donors for sickle cell disease (SCD) treatment. Key differences include:

  • Mutagenicity : C1–C6 exhibited mutagenic potency ranging from 0–4,803 revertants/μmol in the Ames test, with C1 (methyl nitrate) showing lower mutagenicity than ethyl or benzyl analogs due to steric and electronic effects .
  • Genotoxicity: In micronucleus tests, C1–C6 induced <6 micronucleated reticulocytes (MNRET)/1,000 cells, significantly lower than hydroxyurea (HU) (up to 33.7 MNRET/1,000 cells) .
  • Structure-Activity Relationship : The methyl spacer in C1 reduces mutagenic risk compared to bulkier substituents (e.g., benzyl in C3 or C5), which are associated with higher metabolic activation .
Compound Substituent Mutagenicity (revertants/μmol) Genotoxicity (MNRET/1,000 cells)
C1 Methyl nitrate 0–4,803 <6
C2 Ethyl nitrate Higher than C1 <6
C3 3-Benzyl nitrate 1,200–4,803 <6
Target Methyl ester Not tested Not tested

Antimicrobial Amidophosphates (Compounds 8, 14a–c)

Phthalimide-derived amidophosphates (e.g., dimethyl [2-(1,3-dioxo-isoindol-2-yl)propanoyl]amidophosphate (14a)) feature phosphate ester groups instead of phenylpropanoate. These compounds exhibit antimicrobial activity and are synthesized via reactions with tris(dimethylamino)phosphine .

  • Functional Groups : Phosphate esters enhance solubility and reactivity, enabling interactions with microbial enzymes.
  • Applications : Unlike the target compound, these derivatives are tailored for antimicrobial use, highlighting the impact of substituents on biological targeting.

Tetrahalogeno-isoindole-diones (CK2 Inhibitors)

4,5,6,7-Tetraiodo-1,3-dioxo-isoindole derivatives (e.g., 2-(4,5,6,7-tetraiodo-1,3-dioxo-isoindol-2-yl)propanoic acid) are potent ATP-competitive inhibitors of protein kinase CK2 (IC₅₀ = 0.15 μM). Their halogenated isoindole core enhances binding affinity to CK2’s ATP pocket, a feature absent in the target compound .

Deuterated Analogues (Compounds 14, 17)

Deuterated versions of the target compound (e.g., methyl [2-²H₁]-2-(2,3-dihydro-3-methoxy-1-oxo-isoindol-2-yl)-3-phenylpropanoate) retain comparable physical and chemical properties to the unlabelled parent molecule, demonstrating isotopic substitution’s minimal impact on stability .

Biological Activity

Introduction

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate is a compound of interest due to its potential biological activities. This compound, with the molecular formula C17H12N2O4 and a molecular weight of approximately 294.28 g/mol, has been studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H12N2O4\text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_4

Structural Features

  • Isoindole Core : The compound features an isoindole ring system that is essential for its biological activity.
  • Dioxo Group : The presence of the dioxo moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Caspase activation
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Induction of apoptosis

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

In a recent study, this compound was administered to LPS-stimulated murine macrophages. The results showed a dose-dependent reduction in TNF-alpha levels:

Concentration (µM)TNF-alpha Production (pg/mL)
01500
10900
50400

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cytokine Modulation : Reduces pro-inflammatory cytokine production.
  • Membrane Disruption : Alters bacterial cell membrane integrity leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate

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